2-Nonylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

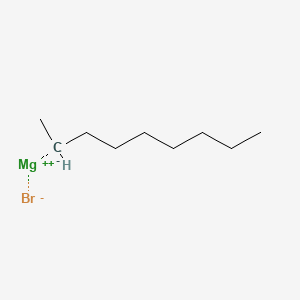

2-Nonylmagnesium bromide is a compound with the formula C9H19BrMg. It is used in various chemical reactions and is commercially available .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 231.46 . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications

Application in Synthesis of Complex Organic Compounds : A study highlighted the synthesis of 2-arylquinolines from 2-arylethyl bromides and aromatic nitriles using magnesium and N-Iodosuccinimide. This process, under transition-metal-free conditions, demonstrates the utility of organomagnesium compounds in complex organic syntheses (Naruto & Togo, 2020).

Role in Chemical Reactions and Bonding : Research on tris(triphenylplumbyl)plumbate, formed from lead(II) bromide and phenylmagnesium bromide, reveals insights into the nature of lead-lead bonds and bonding angles. This showcases the broader application of organomagnesium compounds in studying chemical bonding and reactions (Stabenow, Saak, & Weidenbruch, 2003).

Use in Catalysis and Chemical Transformations : Another study on the iron-catalyzed arylmagnesiation of aryl(alkyl)acetylenes with an N-heterocyclic carbene ligand describes the high yields of corresponding alkenylmagnesium reagents. This illustrates the catalytic capabilities of organomagnesium compounds in facilitating specific chemical transformations (Yamagami et al., 2007).

Importance in Regioselectivity Studies : Research on the regioselectivity in the ligand-assisted addition of vinylmagnesium bromide demonstrates how organomagnesium compounds can be used to understand and control regioselectivity in chemical reactions. This is particularly relevant in the field of organic chemistry (Varea et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

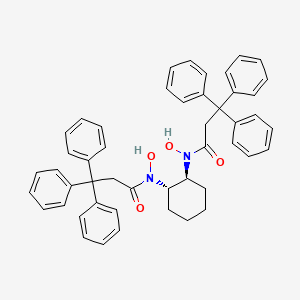

2-Nonylmagnesium bromide is an organomagnesium compound, also known as a Grignard reagent . Grignard reagents are known for their strong nucleophilic properties and are often used in organic synthesis . The primary targets of this compound are electrophilic carbon atoms present in various organic compounds such as carbonyl compounds (aldehydes, ketones), epoxides, alkyl halides, and others .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the target molecule . The nucleophilic carbon atom of the nonylmagnesium moiety forms a bond with the electrophilic carbon, leading to the incorporation of the nonyl group into the target molecule . This reaction is typically followed by a protonation step, often in the presence of an acid, to yield the final organic product and regenerate the magnesium bromide .

Biochemical Pathways

The organic compounds synthesized using this compound may have various biological activities and could potentially interact with various biochemical pathways depending on their structure and functional groups .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the addition of a nonyl group . The exact molecular and cellular effects of these reactions depend on the specific compounds being synthesized. In a laboratory or industrial setting, the use of this compound can enable the synthesis of a wide variety of organic compounds, including pharmaceuticals, polymers, and other chemical products .

Action Environment

The action of this compound is highly dependent on the reaction environment. It is sensitive to moisture and air, and it requires an anhydrous and inert atmosphere to prevent premature reaction or decomposition . The reaction temperature can also influence the rate and selectivity of the reaction . Furthermore, the choice of solvent can have a significant impact on the reaction outcome, with polar aprotic solvents like diethyl ether and tetrahydrofuran often being used due to their ability to solvate the magnesium cation .

Properties

IUPAC Name |

magnesium;nonane;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCAUIZMJCHUAA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH-]C.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)

![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B594713.png)

![(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--oxovanadium (2/1)](/img/structure/B594714.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)